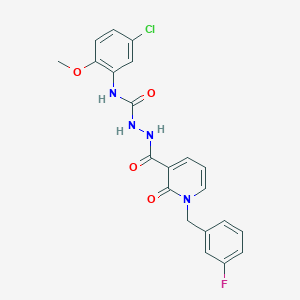
N-(5-chloro-2-methoxyphenyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C21H18ClFN4O4 and its molecular weight is 444.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-chloro-2-methoxyphenyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide is a synthetic compound characterized by its complex structure and diverse biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C19H15ClFN3O3 and a molecular weight of approximately 387.8 g/mol. Its structure comprises several functional groups that contribute to its reactivity and biological interactions. The presence of a chloro group, methoxy group, and a fluorobenzyl moiety are critical for its pharmacological properties.
Biological Activity
Research indicates that compounds with similar structural features exhibit significant biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, likely due to the presence of the hydrazinecarboxamide moiety which is known for its antimicrobial properties.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity in vivo, suggesting that this compound may also possess such effects. For instance, related hydrazones have been shown to inhibit inflammatory mediators in animal models.
- Antitumor Activity : Some studies suggest that derivatives of dihydropyridine compounds can induce apoptosis in cancer cells. The specific interactions of this compound with cancer cell lines remain to be extensively studied.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Substituent | Effect on Activity |
|---|---|
| Chloro Group | Enhances lipophilicity and may improve membrane penetration. |
| Methoxy Group | Potentially increases solubility and bioavailability. |
| Fluorobenzyl Moiety | May enhance binding affinity to biological targets due to increased electronic properties. |
Case Studies
Recent studies have provided insights into the biological effects of similar compounds:
- Anti-inflammatory Study : A related compound exhibited significant anti-inflammatory activity in xylene-induced ear swelling models in mice, comparable to established anti-inflammatory drugs like diclofenac sodium .
- Antimicrobial Evaluation : Compounds with structural similarities have been tested against various pathogens, showing promising results in inhibiting bacterial growth.
- Antitumor Research : Preliminary evaluations indicated that certain derivatives could induce apoptosis in cancer cell lines through mechanisms involving caspase activation .
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN4O4/c1-31-18-8-7-14(22)11-17(18)24-21(30)26-25-19(28)16-6-3-9-27(20(16)29)12-13-4-2-5-15(23)10-13/h2-11H,12H2,1H3,(H,25,28)(H2,24,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPMVGPZNGYNLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














